Enhanced Hydrogen Bonding Capacity vs. Non-Chlorinated Imidazo[1,2-a]pyridine-2-carbaldehyde
The imidazo[1,2-a]pyridine scaffold offers two nitrogen atoms (N1 in the imidazole and N4 in the pyridine) that can serve as hydrogen bond acceptors to engage target protein residues . The introduction of an electron-withdrawing chlorine atom at the 8-position on the pyridine ring modifies the electronic density of the adjacent nitrogen, thereby enhancing its hydrogen bond accepting capability and potentially improving the binding affinity of derived molecules relative to the unsubstituted parent scaffold.
| Evidence Dimension | Number of H-bond acceptors and electronic modulation |
|---|---|
| Target Compound Data | 3 H-bond acceptors (2 nitrogens, 1 oxygen); Chlorine provides inductive electron withdrawal to modulate N1 basicity. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-43-4): 3 H-bond acceptors; No halogen substitution. |
| Quantified Difference | Qualitative advantage in electronic modulation; quantitative binding data not available for direct comparison. |
| Conditions | Computational and structural biology considerations for drug design. |
Why This Matters
For medicinal chemists, even subtle changes in electron density can translate to measurable gains in target affinity and selectivity, making this specific analog a valuable tool for optimizing binding interactions in a lead series.
